molecular formula C30H46O3 B1157377 Melilotigenin B CAS No. 91269-84-0

Melilotigenin B

Cat. No.: B1157377
CAS No.: 91269-84-0
M. Wt: 454.7 g/mol
InChI Key:
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Description

These are terpene molecules containing six isoprene unitsThis compound exhibits remarkable properties that can be harnessed for varied applications, ranging from drug development to environmental studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Melilotigenin B involves the extraction of the compound from the plant Melilotus officinalis. The extraction process typically uses solvents such as ethanol or methanol. The plant material is first dried and then ground into a fine powder. The powdered material is then subjected to solvent extraction, where the solvent is added to the plant material and allowed to soak for a specific period. The mixture is then filtered, and the solvent is evaporated to obtain the crude extract. The crude extract is further purified using chromatographic techniques to isolate this compound .

Industrial Production Methods

Industrial production of this compound follows a similar extraction process but on a larger scale. The plant material is harvested in bulk, dried, and ground. Large-scale solvent extraction is performed using industrial-grade solvents and equipment. The crude extract is then subjected to large-scale chromatography for purification. The final product is obtained in a highly pure form, suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Melilotigenin B undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. These reactions are usually performed under anhydrous conditions.

    Substitution: Substitution reactions often use reagents such as halogens, acids, or bases, depending on the desired functional group to be introduced.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different chemical and biological properties, making them useful for various applications .

Scientific Research Applications

Melilotigenin B has a wide range of scientific research applications, including:

    Chemistry: In chemistry, this compound is used as a starting material for the synthesis of various triterpenoid derivatives

    Biology: In biology, this compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. It is used in various biological assays to understand its effects on different biological systems.

    Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in the treatment of conditions such as inflammation, oxidative stress, and microbial infections.

    Industry: In industry, this compound is used in the development of new materials and products.

Mechanism of Action

The mechanism of action of Melilotigenin B involves its interaction with various molecular targets and pathways. It exerts its effects through several mechanisms, including:

    Antioxidant Activity: this compound can scavenge free radicals and reduce oxidative stress in cells. This activity is mediated through its interaction with reactive oxygen species and antioxidant enzymes.

    Anti-inflammatory Activity: this compound can inhibit the production of pro-inflammatory cytokines and enzymes. This activity is mediated through its interaction with signaling pathways involved in inflammation, such as the nuclear factor-kappa B pathway.

    Antimicrobial Activity: this compound can disrupt the cell membranes of microorganisms, leading to their death.

Comparison with Similar Compounds

Melilotigenin B is unique among triterpenoids due to its specific structure and properties. Similar compounds include:

    Dihydrocoumarin: Another compound derived from Melilotus officinalis, known for its antioxidant properties.

    Soyasaponin I: A triterpenoid saponin with anti-inflammatory and antimicrobial properties.

    Astragaloside VIII: A triterpenoid glycoside with potential therapeutic applications in medicine.

Compared to these compounds, this compound has a unique combination of antioxidant, anti-inflammatory, and antimicrobial activities, making it a versatile compound for various applications .

Properties

IUPAC Name

(4S,4aR,6aR,6bS,8aR,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,4a,5,6,7,8,10,12,12a,14,14a-dodecahydropicene-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O3/c1-25(2)16-20-19-8-9-22-27(4)12-11-23(32)28(5,18-31)21(27)10-13-30(22,7)29(19,6)15-14-26(20,3)24(33)17-25/h8,20-22,31H,9-18H2,1-7H3/t20-,21+,22+,26+,27-,28+,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFPPARWAOGYCP-QMTZRBPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(=O)C(C5CCC4(C3(CCC2(C(=O)C1)C)C)C)(C)CO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)[C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5=O)(C)C)C)C)C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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